1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a synthetic organic compound featuring a benzothiazole-piperidine core linked to a 2,6-dichlorophenylsulfanyl group. Its molecular structure combines heterocyclic aromaticity (benzothiazole) with a piperidine ring, enabling diverse interactions with biological targets. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSVYMOHPSHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Secondary amines, thiols
Substitution Products: Various substituted benzothiazole and piperidine derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells at micromolar concentrations. The mechanism of action is believed to involve the disruption of DNA replication and protein synthesis within cancer cells .
Antimicrobial Properties
The benzothiazole structure is known for its antimicrobial activity. This compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of cellular membranes in microbial cells, leading to cell death .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. By inhibiting specific enzymes involved in these pathways, it may offer therapeutic benefits in treating inflammatory diseases and certain cancers .
Drug Development
Due to its multifaceted biological activities, this compound is being explored as a lead candidate in drug development programs targeting cancer and infectious diseases. Its unique structure allows for modifications that could enhance potency and selectivity against specific targets.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of benzothiazole derivatives has provided insights into how modifications can influence biological activity. This knowledge is crucial for optimizing the compound's efficacy and reducing potential side effects during drug development .
Materials Science Applications
Beyond medicinal chemistry, the compound's unique properties are being investigated for applications in materials science. Its ability to form stable complexes with metals makes it a candidate for use in sensors and catalysts.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone involves the inhibition of key enzymes in bacterial cells. The compound binds to the active sites of enzymes such as dihydroorotase and DNA gyrase, preventing their normal function and leading to bacterial cell death . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its benzothiazole-piperidine scaffold. Below is a comparison with structurally related compounds from the evidence:
Key Observations
Core Heterocycles: The target compound’s benzothiazole-piperidine system contrasts with Butoconazole’s imidazole core . Benzothiazoles are known for their electron-deficient aromaticity, enhancing binding to enzymes like kinases or cytochrome P450 .
Sulfanyl Group Variations :
- The 2,6-dichlorophenylsulfanyl group is shared with Butoconazole, a feature critical for antifungal activity by disrupting membrane sterol synthesis .
- Pyrimidine-based analogs () replace the benzothiazole with a pyrimidine, altering electronic properties and possibly target selectivity .
The ethanone group in the target compound and analogs (e.g., ) may serve as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes .
Biological Activity
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N2OS |
| Molecular Weight | 396.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)N=C(S2)C(=O)C3=CC=CC=C3F |
The biological activity of this compound primarily involves interactions with various molecular targets. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial resistance.
- Receptor Interaction : It potentially interacts with receptors linked to inflammatory responses and cell signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from benzothiazole structures have shown promising results against various cancer cell lines, including breast and colon cancer cells. The presence of the piperidine moiety enhances cytotoxicity against these cell lines .
Antimicrobial Activity
The compound demonstrates antimicrobial properties that are crucial in combating resistant bacterial strains:
- Bacterial Strains Tested : Studies have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase Inhibition : Similar derivatives have been documented to exhibit strong inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Enzyme Binding Studies :
Q & A
Q. What are the standard protocols for synthesizing 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone?
Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Formation of the benzothiazole-piperidine scaffold via nucleophilic substitution or condensation reactions.
- Step 2: Introduction of the dichlorophenylsulfanyl group using thiol-ether coupling under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Final purification via column chromatography (n-hexane/EtOAC gradients) and validation by ¹H/¹³C-NMR and HPLC (>95% purity criteria) .
Key Data:
Q. How is the compound’s structural integrity validated in academic research?
Methodological Answer:
- Spectroscopic Analysis: ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (carbonyl signals at ~200 ppm) confirm core functional groups.
- HPLC Purity: Retention times (e.g., 13–15 minutes) and peak area integration (≥95%) are critical for assessing impurities .
- Elemental Analysis: Discrepancies in calculated vs. observed C/H/N ratios (e.g., ±0.3%) may indicate residual solvents or incomplete reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays involving this compound?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Purity Variability: Re-test batches using HPLC-MS to detect trace impurities (e.g., unreacted intermediates).
- Assay Conditions: Standardize buffer pH (e.g., sodium acetate buffer at pH 4.6 for stability) and temperature .
- Control Experiments: Include positive controls (e.g., triclosan for antimicrobial assays) and validate with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .
Example: A study on benzophenone analogs demonstrated that pH adjustments (4.6–7.4) significantly altered bioactivity profiles due to protonation states .
Q. What strategies are used to optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Modulation: Introduce polar groups (e.g., hydroxyl or methoxy) to the benzothiazole ring to improve solubility.
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable ethers or amides.
- In Silico Modeling: Use software like Schrödinger Suite to predict logP, CYP450 interactions, and blood-brain barrier permeability .
Data-Driven Approach:
Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological activities?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., dichlorophenyl vs. trifluoromethyl groups) and compare bioactivity trends .
- Crystallographic Studies: Resolve binding modes via X-ray diffraction (e.g., single-crystal analysis at 100 K) to identify critical interactions (e.g., hydrogen bonds with target proteins) .
- Kinetic Assays: Measure on/off rates (e.g., surface plasmon resonance) to differentiate competitive vs. allosteric inhibition .
Case Study: A benzodiazol-2-ylsulfanyl analog exhibited altered binding kinetics due to steric effects from the dichlorophenyl group .
Experimental Design and Data Analysis
Q. What experimental controls are essential for validating the compound’s stability under physiological conditions?
Methodological Answer:
- Temperature/Time Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Light Sensitivity: Store samples in amber vials to prevent photolytic decomposition of the benzothiazole moiety .
- Negative Controls: Use structurally similar but inactive analogs (e.g., methylparaben) to rule out nonspecific effects .
Q. How should researchers address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Force Field Calibration: Re-optimize molecular docking parameters (e.g., AutoDock Vina scoring functions) using experimental binding data .
- Conformational Sampling: Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility .
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding enthalpies and reconcile with computational ΔG values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
